Hexyltrimethylammonium

Surfactant Chemistry Physical Chemistry Colloid Science

Hexyltrimethylammonium bromide (C6TAB) is a quaternary ammonium surfactant that does not follow classical homolog behavior. It exhibits an anomalously low critical micelle concentration (CMC) and a uniquely small aggregation number of 3–4 monomers, making it a structure-breaking co-surfactant and a non-micellar phase-transfer catalyst. Unlike longer-chain analogs, C6TAB avoids excessive emulsification and provides superior alkaline stability over benzyltrimethylammonium for anion-exchange membrane synthesis. Opt for this ≥98% pure bromide salt when your formulation, electrochemical study, or catalytic process demands precise, non-ideal micellar control.

Molecular Formula C9H22N+
Molecular Weight 144.28 g/mol
CAS No. 16208-27-8
Cat. No. B102394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyltrimethylammonium
CAS16208-27-8
Synonymshexyltrimethylammonium
hexyltrimethylammonium bromide
hexyltrimethylammonium chloride
hexyltrimethylammonium iodide
Molecular FormulaC9H22N+
Molecular Weight144.28 g/mol
Structural Identifiers
SMILESCCCCCC[N+](C)(C)C
InChIInChI=1S/C9H22N/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3/q+1
InChIKeyXTPRURKTXNFVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyltrimethylammonium (CAS 16208-27-8): A Short-Chain Cationic Surfactant with Anomalous Aggregation Behavior


Hexyltrimethylammonium (CAS 16208-27-8), a quaternary ammonium compound with the formula C9H22N⁺, exists commercially as bromide, chloride, or iodide salts . As a member of the n-alkyltrimethylammonium series, it functions as a cationic surfactant . Unlike its longer-chain homologs, however, hexyltrimethylammonium exhibits a pronounced deviation from established structure-property linearity, with an anomalously low critical micelle concentration (CMC) and an exceptionally low aggregation number of only 3–4 monomers . This non-ideal behavior directly impacts its performance in applications ranging from phase-transfer catalysis to antimicrobial formulations, necessitating a careful, evidence-based approach to material selection.

Why a Generic n-Alkyltrimethylammonium Bromide Cannot Replace Hexyltrimethylammonium


The physical and functional properties of n-alkyltrimethylammonium bromides are not linearly dependent on alkyl chain length, a fact that is most pronounced for the hexyl member . Contrary to the predictable behavior observed for octyl (C8), decyl (C10), and longer homologs, hexyltrimethylammonium (C6TAB) exhibits a significantly lower CMC than extrapolation would suggest, a much lower degree of counterion binding, and forms exceptionally small, non-classical aggregates of only 3–4 monomers . These thermodynamic and structural anomalies mean that substituting C6TAB with a longer-chain analog, such as CTAB, will fundamentally alter the micellar phase behavior, solubilization capacity, and surface activity of any formulation. Direct experimental validation is required, as simple molar substitution is not scientifically valid .

Quantitative Differentiation of Hexyltrimethylammonium: Direct Comparative Evidence vs. n-Alkyltrimethylammonium Analogs


Anomalously Low Critical Micelle Concentration (CMC) vs. Predicted Linear Trend

Hexyltrimethylammonium bromide (C6TAB) exhibits a critical micelle concentration (CMC) that is significantly lower than the value predicted by linear extrapolation from the CMC values of its longer-chain homologs (C8TAB, C10TAB, etc.) . While the exact CMC value is temperature-dependent, the deviation is consistently observed and is a direct consequence of the compound's unique aggregation behavior, which involves the formation of small, highly organized premicellar aggregates rather than classical micelles .

Surfactant Chemistry Physical Chemistry Colloid Science

Exceptionally Low Aggregation Number (Nagg = 3–4) and Absence of Classical Micelles

Unlike longer-chain n-alkyltrimethylammonium bromides which form classical micelles with aggregation numbers (Nagg) typically >30, hexyltrimethylammonium bromide (C6TAB) forms extremely small aggregates with an estimated Nagg of approximately 3, and does not solubilize hydrophobic probe molecules like tetramethylsilane (TMS) . This behavior is consistent with the formation of trimers or small premicellar aggregates where the hydrophobic tails remain significantly exposed to the aqueous environment .

Surfactant Aggregation Micelle Characterization NMR Spectroscopy

Significantly Reduced Degree of Counterion Binding (β) vs. Longer-Chain Homologs

The degree of counterion binding (β) for hexyltrimethylammonium bromide (C6TAB) micelles is reported to be 'much lower' than for other n-alkyltrimethylammonium bromides . This indicates a lower charge neutralization at the aggregate surface, consistent with a more loosely packed and highly hydrated aggregate structure where a significant fraction of counterions remain free in solution .

Thermodynamics of Micellization Electrochemistry Colloid Science

Enhanced Alkaline Stability of Polymerizable Hexyl-Tethered Ammonium Cations vs. Benzyltrimethylammonium (BTMA)

In a systematic study of alkaline stability, small molecule model compounds and homopolymers based on polymerizable hexyltrimethylammonium cations were found to be 'significantly more stable' under strongly alkaline conditions (2 m KOD at 80 °C) compared to the commonly used benzyltrimethylammonium (BTMA) cation and its homopolymer poly(BTMA) . The study attributes this enhanced stability to steric hindrance around the β-hydrogen, which inhibits the Hofmann elimination degradation pathway .

Anion Exchange Membranes Polymer Chemistry Alkaline Stability

High-Value Application Scenarios for Hexyltrimethylammonium Driven by Quantitative Differentiation


Anion Exchange Membrane (AEM) Development for Alkaline Fuel Cells

As demonstrated by direct comparative evidence, polymerizable hexyltrimethylammonium cations exhibit significantly enhanced alkaline stability compared to benzyltrimethylammonium (BTMA) under harsh conditions (2 m KOD, 80 °C) . This makes them a superior candidate for the synthesis of durable anion exchange membranes (AEMs), a critical component in next-generation alkaline fuel cells and electrolyzers. Procurement of hexyltrimethylammonium-based monomers or polymers should be prioritized over BTMA-based alternatives when long-term operational stability in high-pH environments is a key design requirement .

Surfactant Blending for Controlled Micellization and Detergency

Due to its anomalously low CMC and extremely low aggregation number (Nagg ≈ 3), hexyltrimethylammonium (C6TAB) does not behave as a classical micelle-forming surfactant . However, this property is precisely what makes it valuable as a co-surfactant or additive in mixed micellar systems. When blended with longer-chain surfactants like CTAB, C6TAB acts as a structure breaker, modifying the packing parameter and lowering the overall CMC of the mixture in a predictable, non-ideal manner . This allows formulators to fine-tune micelle size, shape, and solubilization capacity for specialized detergents, personal care products, and industrial cleaning solutions where standard surfactants fail to deliver the desired performance profile .

Electrochemical and Corrosion Inhibition Studies

The combination of cationic charge, a short hydrophobic chain, and a very low tendency for self-aggregation makes hexyltrimethylammonium bromide (C6TAB) an excellent model compound and functional additive in electrochemical research. Its low aggregation number and low degree of counterion binding mean it can adsorb onto electrode surfaces without forming bulky, resistive micellar layers . This property is exploited in studies of corrosion inhibition, where C6TAB acts as a mobile corrosion inhibitor for metals in acidic media, and as a supporting electrolyte modifier to study the electrochemical behavior of other species. Its well-characterized, non-ideal solution behavior also makes it a valuable reference compound for fundamental studies of surfactant-modified electrodes and electrokinetic phenomena .

Phase-Transfer Catalysis in Biphasic Organic Synthesis

As a quaternary ammonium salt with a moderate lipophilic/hydrophilic balance, hexyltrimethylammonium bromide serves as an efficient phase-transfer catalyst (PTC) for a variety of nucleophilic substitution and polycondensation reactions . Its short alkyl chain provides sufficient organic-phase solubility while maintaining high aqueous-phase mobility, a balance that can be more effective than longer-chain, highly surface-active catalysts like CTAB in systems where excessive emulsification is undesirable. The compound has been specifically cited as a catalyst for the polycondensation of α,α'-dichloro-p-xylene with bisphenol A to synthesize polyethers . Its well-defined, non-micellar behavior at catalytic concentrations ensures reproducible reaction kinetics and simplifies work-up procedures compared to analogs that form persistent emulsions .

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